Cas no 165729-83-9 (S-Acetyl-peg12 alcohol)
S-Acetyl-peg12 alcohol Chemical and Physical Properties
Names and Identifiers
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- S-acetyl-PEG12 alcohol
- S-acetyl-PEG12-OH
- BP-21929
- S-acetyl-PEG12alcohol
- MFCD21363270
- GS-9504
- 165729-83-9
- HY-141342
- CS-0115034
- S-acetyl-PEG12-alcohol
- AKOS030213610
- S-Acetyl-peg12 alcohol
-
- MDL: MFCD21363270
- Inchi: 1S/C26H52O13S/c1-26(28)40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-30-5-4-29-3-2-27/h27H,2-25H2,1H3
- InChI Key: JGAUZMRPHWWELV-UHFFFAOYSA-N
- SMILES: S(C(C)=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Computed Properties
- Exact Mass: 604.31286288g/mol
- Monoisotopic Mass: 604.31286288g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 40
- Rotatable Bond Count: 36
- Complexity: 492
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 164Ų
S-Acetyl-peg12 alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB473567-100 mg |
S-acetyl-PEG12-OH |
165729-83-9 | 100MG |
€300.00 | 2023-07-18 | ||
| abcr | AB473567-1 g |
S-acetyl-PEG12-OH |
165729-83-9 | 1g |
€1,200.00 | 2023-07-18 | ||
| Key Organics Ltd | GS-9504-100MG |
S-acetyl-dPEG®₁₂-OH |
165729-83-9 | >95% | 100mg |
£230.65 | 2025-02-09 | |
| Key Organics Ltd | GS-9504-1G |
S-acetyl-dPEG®₁₂-OH |
165729-83-9 | >95% | 1g |
£765.00 | 2025-02-09 | |
| abcr | AB473567-100mg |
S-acetyl-PEG12-OH; . |
165729-83-9 | 100mg |
€300.00 | 2025-02-20 | ||
| abcr | AB473567-1g |
S-acetyl-PEG12-OH; . |
165729-83-9 | 1g |
€1200.00 | 2025-02-20 | ||
| Ambeed | A986407-1g |
S-acetyl-PEG12-alcohol |
165729-83-9 | 95% | 1g |
$1869.0 | 2024-04-23 |
S-Acetyl-peg12 alcohol Suppliers
S-Acetyl-peg12 alcohol Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on S-Acetyl-peg12 alcohol
Introduction to S-Acetyl-peg12 alcohol (CAS No. 165729-83-9)
S-Acetyl-peg12 alcohol, with the chemical identifier CAS No. 165729-83-9, is a specialized polyethylene glycol (PEG) derivative that has garnered significant attention in the field of pharmaceuticals and biotechnology due to its unique chemical properties and versatile applications. This compound, featuring an acetylated PEG chain with a molecular weight of approximately 1,500 Da, represents a convergence of organic chemistry and polymer science, offering innovative solutions for drug delivery systems, surface modifications, and biomolecular interactions.
The structure of S-Acetyl-peg12 alcohol consists of a polyethylene glycol backbone modified with acetyl groups at the terminal end. This modification enhances the compound's hydrophobicity while maintaining its overall solubility in aqueous environments, making it an ideal candidate for formulations requiring both stability and bioavailability. The PEG moiety itself is well-known for its biocompatibility and low immunogenicity, which has been extensively leveraged in the development of biopharmaceuticals and medical devices.
In recent years, S-Acetyl-peg12 alcohol has been explored as a critical component in advanced drug delivery systems. Its ability to form stable complexes with hydrophobic drugs while improving their solubility has been demonstrated in numerous preclinical studies. For instance, research published in the *Journal of Controlled Release* highlights its potential in enhancing the oral bioavailability of poorly soluble therapeutics by forming inclusion complexes that protect the drug from rapid degradation in the gastrointestinal tract.
Moreover, the acetylated end of S-Acetyl-peg12 alcohol provides a reactive site for further chemical modifications, enabling the creation of conjugates that can target specific tissues or cells. This functionality has been exploited in targeted cancer therapies, where PEGylated drugs conjugated with antibodies or nanoparticles exhibit improved tumor accumulation and reduced systemic toxicity. A study published in *Advanced Drug Delivery Reviews* underscores the role of acetylated PEG derivatives like S-Acetyl-peg12 alcohol in developing next-generation immunotherapies by enhancing antibody-drug conjugate (ADC) stability and payload delivery.
The compound's utility extends beyond pharmaceutical applications into materials science and nanotechnology. Its surface-active properties make it an excellent candidate for stabilizing emulsions and preventing aggregation in nanocarrier systems. Researchers have utilized S-Acetyl-peg12 alcohol to modify the surface of gold nanoparticles for enhanced biomedical imaging, as reported in *Nanomedicine: Nanotechnology, Biology, and Medicine*. The acetyl groups facilitate hydrophobic interactions with biological membranes, while the PEG chain ensures colloidal stability in biological fluids.
Recent advancements in polymer chemistry have also opened new avenues for S-Acetyl-peg12 alcohol in tissue engineering and regenerative medicine. Its biocompatibility and ability to form hydrogel matrices have been leveraged to create scaffolds that support cell growth and tissue regeneration. A groundbreaking study featured in *Biomaterials Science* demonstrates its use in developing injectable hydrogels that can deliver growth factors directly to wound sites, accelerating healing processes while minimizing inflammation.
The synthesis of S-Acetyl-peg12 alcohol involves a multi-step process that begins with the polymerization of ethylene oxide to form polyethylene glycol (PEG), followed by selective acetylation at the terminal hydroxyl groups. This process requires precise control over reaction conditions to ensure high purity and yield. Advances in catalytic methods have enabled more efficient production routes, reducing costs and environmental impact while maintaining stringent quality standards.
Regulatory considerations play a crucial role in the commercialization of S-Acetyl-peg12 alcohol. Given its widespread use in pharmaceuticals, compliance with guidelines set forth by agencies such as the FDA and EMA is essential. Manufacturers must provide comprehensive toxicological data demonstrating its safety profile across various routes of administration. Recent regulatory updates have emphasized the importance of biocompatibility testing for PEG derivatives like S-Acetyl-peg12 alcohol, ensuring that they meet rigorous safety standards before entering clinical use.
The future prospects for S-Acetyl-peg12 alcohol are promising, with ongoing research exploring novel applications in gene therapy, vaccine development, and personalized medicine. Its adaptability as a modifying agent allows it to be integrated into diverse therapeutic modalities, from small molecule drugs to biologics. As our understanding of molecular interactions deepens, so too will the innovative uses of this versatile compound.
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